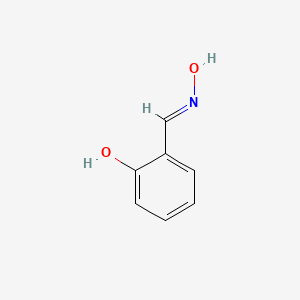
ethyl 3-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-sulfamoylbenzoate is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 g/mol . It is an ester derivative of benzoic acid, containing a sulfamoyl group attached to the benzene ring. This compound has gained significant attention in various fields of research due to its diverse range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-sulfamoylbenzoate can be synthesized through the esterification of 3-sulfamoylbenzoic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 3-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to inhibit enzymes involved in critical biological processes, such as ribonucleotide reductase, which is essential for DNA synthesis . The sulfamoyl group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Ethyl 3-sulfamoylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-sulfamoylbenzoate: Similar in structure but with the sulfamoyl group attached at the 2-position of the benzene ring.
4-chloro-3-sulfamoylbenzoic acid: Contains a chloro substituent in addition to the sulfamoyl group.
2,3-dimethoxy-5-sulfamoylbenzoic acid: Features methoxy groups along with the sulfamoyl group.
These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications .
Properties
CAS No. |
59777-68-3 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



